molecular formula C14H21N3O4S B2355637 [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine CAS No. 200711-95-1

[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine

Cat. No. B2355637
CAS RN: 200711-95-1
M. Wt: 327.4
InChI Key: ICBJROIOFCRLBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to MSA has been reported in the literature . For instance, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .


Molecular Structure Analysis

The molecular structure of MSA consists of two morpholine rings attached to a phenyl ring via a sulfonyl group. The molecular formula is C14H21N3O4S.


Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .

Scientific Research Applications

  • Synthesis and Characterization

    • 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized, showing significant anti-TB and antimicrobial activity (Mamatha et al., 2019).
  • Reactivity Studies

    • Research on morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide revealed its reactivity with electrophiles and nucleophiles, leading to potential applications in the development of new compounds (Walid et al., 2002).
  • Antitumor Activity

    • The synthesis and study of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated its inhibitory capacity against cancer cell lines, suggesting potential in cancer research (X. Ji et al., 2018).
  • Synthesis of Mannich Bases

    • Microwave-assisted synthesis of Mannich bases involving morpholine derivatives, used in the creation of compounds with strong intramolecular hydrogen bonding, pointing to applications in the development of new chemical entities (Ghadah et al., 2019).
  • Anticancer Agent Development

    • A novel compound synthesized from morpholine demonstrated significant anti-breast cancer activity, suggesting the role of morpholine derivatives in designing new anticancer agents (Praveen et al., 2021).
  • Pharmaceutical Importance

    • Morpholine and its derivatives, like the discussed compound, have great industrial importance and potential in developing therapeutic agents for various medical ailments due to their feasible physicochemical properties (Kumar et al., 2016).
  • Antimicrobial and Modulating Activity

    • The antimicrobial and modulating activities of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains were studied, highlighting its potential in addressing antibiotic resistance (M. A. Oliveira et al., 2015).
  • Molecular Binding Properties

    • Research on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines synthesized via Buchwald–Hartwig amination revealed significant photophysics and biomolecular binding properties (H. Bonacorso et al., 2018).
  • Antibacterial Activity

    • Novel triazole derivatives involving morpholine showed good to moderate antibacterial activities against several microorganisms, indicating the potential of morpholine derivatives in antimicrobial applications (H. Bektaş et al., 2007).
  • Medicinal Chemistry and Pharmacology

    • A review on morpholine containing bioactive molecules highlighted its significance in drug design, showing that morpholine derivatives, such as the discussed compound, are integral in the development of various drugs due to their wide range of biological activities (A. Kourounakis et al., 2020).

Mechanism of Action

While the specific mechanism of action for MSA is not mentioned in the literature, sulfonamide derivatives are known to exhibit a wide range of biological activities . They can inhibit dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

properties

IUPAC Name

4-morpholin-4-yl-3-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c15-12-1-2-13(16-3-7-20-8-4-16)14(11-12)22(18,19)17-5-9-21-10-6-17/h1-2,11H,3-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBJROIOFCRLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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